molecular formula C18H24ClFN2O2 B2603912 [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride CAS No. 2418642-57-4

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride

Cat. No.: B2603912
CAS No.: 2418642-57-4
M. Wt: 354.85
InChI Key: RAUZGKKCZIHXIW-UHFFFAOYSA-N
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Description

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a cyclopropyl group, and a chromen moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Synthesis of the Chromen Moiety: This can be synthesized through various methods, including cyclization of suitable precursors.

    Assembly of the Final Compound: The final step involves coupling the piperidine, cyclopropyl, and chromen components under specific reaction conditions to form the desired compound.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a probe in molecular biology experiments.

    Medicine: The compound’s potential pharmacological properties could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride stands out due to its unique combination of structural features. Similar compounds might include:

    Piperidine Derivatives: Compounds with a piperidine ring but lacking the cyclopropyl or chromen groups.

    Cyclopropyl-Containing Compounds: Molecules that include a cyclopropyl group but differ in other structural aspects.

    Chromen Derivatives: Compounds with a chromen moiety but without the piperidine or cyclopropyl groups.

The uniqueness of this compound lies in its combined structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2.ClH/c19-15-3-1-2-13-14(6-11-23-16(13)15)17(22)21-9-4-12(5-10-21)18(20)7-8-18;/h1-3,12,14H,4-11,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZGKKCZIHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)C3CCOC4=C3C=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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